molecular formula C18H18N4O2S B2653598 Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210284-65-3

Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No. B2653598
CAS RN: 1210284-65-3
M. Wt: 354.43
InChI Key: MPLIIMWGADSNBO-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O2S and its molecular weight is 354.43. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antitubercular Activity

Compounds based on the benzo[d]thiazol scaffold, including related structures, have been identified as new anti-mycobacterial chemotypes. For instance, derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone have shown promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with minimal inhibitory concentrations in the low micromolar range, indicating their potential as therapeutic agents for tuberculosis. These compounds have been evaluated through in vitro testing and demonstrated low cytotoxicity, making them promising candidates for further development (Pancholia et al., 2016).

Anticancer Properties

The research on derivatives of benzo[d]thiazole and related compounds also extends into anticancer activity. For example, novel bioactive heterocycles have been synthesized and evaluated for antiproliferative activity. Such studies not only contribute to the understanding of the structural requirements for biological activity but also aid in the design of new compounds with improved efficacy against various cancer cell lines (Prasad et al., 2018).

Drug-likeness and Molecular Docking Studies

In silico approaches, including drug-likeness predictions and molecular docking studies, have been utilized to assess the potential of benzo[d]thiazol derivatives as antimicrobial agents. These studies provide valuable insights into the interaction of these compounds with biological targets and help predict their pharmacokinetic properties, thereby facilitating the design of more effective and safer therapeutic agents (Pandya et al., 2019).

Corrosion Inhibition

Beyond biomedical applications, derivatives of benzo[d]thiazol have been explored for their corrosion inhibition properties, indicating the versatility of this scaffold in various fields of research. This includes the study of the effect of substitution and temperature on the corrosion inhibition efficiency of these compounds, showcasing their potential utility in protecting metals against corrosion in acidic environments (Ammal et al., 2018).

properties

IUPAC Name

1,3-benzothiazol-6-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-18(13-3-4-14-15(9-13)25-10-19-14)22-7-5-12(6-8-22)17-21-20-16(24-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLIIMWGADSNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.